molecular formula C15H18ClN3OS3 B12034885 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-diethylacetamide CAS No. 476484-59-0

2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-diethylacetamide

Cat. No.: B12034885
CAS No.: 476484-59-0
M. Wt: 388.0 g/mol
InChI Key: TZDSKVHOFJXFFC-UHFFFAOYSA-N
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Description

    Compound Description: 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-diethylacetamide is a chemical compound with the molecular formula CHClNS. It falls within the class of thiadiazole derivatives.

    Structure: The compound consists of a thiadiazole core with two thioether substituents and an N,N-diethylacetamide group.

    Applications: Its unique structure makes it interesting for various scientific and industrial applications.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including the introduction of the thiadiazole ring and subsequent functionalization. Specific synthetic routes may vary, but they often start from commercially available precursors.

      Reaction Conditions: These reactions typically occur under inert atmosphere, using appropriate solvents and reagents.

      Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for specific studies.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the thioether groups or the amide functionality.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.

      Medicine: Assessing its pharmacological properties, potential therapeutic applications, and toxicity.

      Industry: Exploring its use in materials science, catalysis, or as a precursor for other compounds.

  • Mechanism of Action

      Targets: The compound may interact with specific proteins, enzymes, or receptors due to its unique structure.

      Pathways: Further research is needed to elucidate the precise mechanisms by which it exerts its effects.

  • Comparison with Similar Compounds

    Remember that this compound’s detailed characterization and applications may vary based on ongoing research and discoveries. For further information, consult scientific literature and databases

    Properties

    CAS No.

    476484-59-0

    Molecular Formula

    C15H18ClN3OS3

    Molecular Weight

    388.0 g/mol

    IUPAC Name

    2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-diethylacetamide

    InChI

    InChI=1S/C15H18ClN3OS3/c1-3-19(4-2)13(20)10-22-15-18-17-14(23-15)21-9-11-5-7-12(16)8-6-11/h5-8H,3-4,9-10H2,1-2H3

    InChI Key

    TZDSKVHOFJXFFC-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl

    Origin of Product

    United States

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